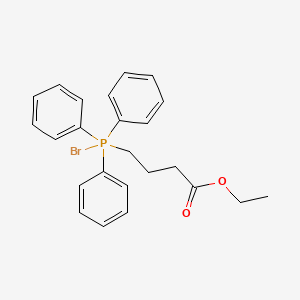
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is an organophosphorus compound that features a bromine atom bonded to a triphenylphosphine group, which is further connected to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate typically involves the reaction of triphenylphosphine with an appropriate brominated butanoate ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phosphine group can be oxidized to form phosphine oxides, or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphine derivatives, while oxidation reactions produce phosphine oxides.
Aplicaciones Científicas De Investigación
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate involves its interaction with various molecular targets. The bromine atom and the phosphine group play crucial roles in its reactivity. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic processes. The ester group allows for further functionalization, making the compound versatile in different chemical contexts.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate
- Ethyl 3-(bromotriphenyl-l5-phosphanyl)propanoate
Uniqueness
Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of reactions it can undergo, making it suitable for specific applications that other compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C24H26BrO2P |
|---|---|
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
ethyl 4-[bromo(triphenyl)-λ5-phosphanyl]butanoate |
InChI |
InChI=1S/C24H26BrO2P/c1-2-27-24(26)19-12-20-28(25,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3 |
Clave InChI |
PFOIIFYVSUCPKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







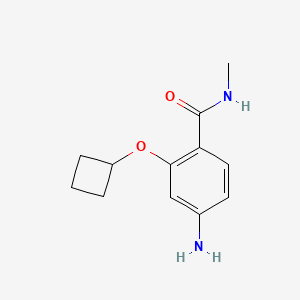
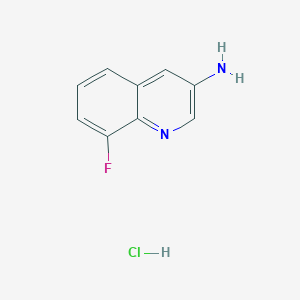

![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
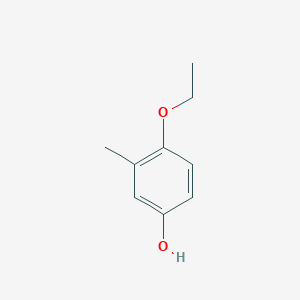

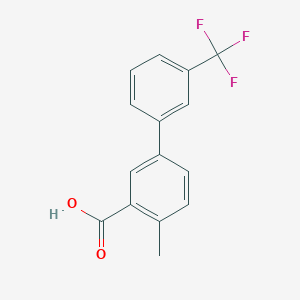
amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)

